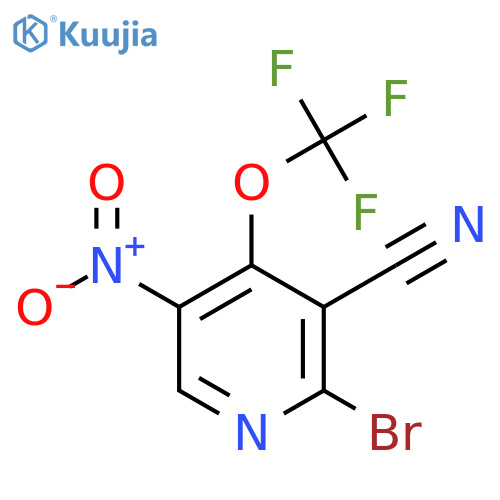

Cas no 1804388-50-8 (2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine)

1804388-50-8 structure

商品名:2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine

CAS番号:1804388-50-8

MF:C7HBrF3N3O3

メガワット:312.00035071373

CID:4910051

2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7HBrF3N3O3/c8-6-3(1-12)5(17-7(9,10)11)4(2-13-6)14(15)16/h2H

- InChIKey: SPLLUMYJSYOXKT-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C#N)C(=C(C=N1)[N+](=O)[O-])OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 350

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 91.7

2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026004900-1g |

2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine |

1804388-50-8 | 97% | 1g |

$1,713.60 | 2022-04-02 | |

| Alichem | A026004900-500mg |

2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine |

1804388-50-8 | 97% | 500mg |

$1,038.80 | 2022-04-02 |

2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

1804388-50-8 (2-Bromo-3-cyano-5-nitro-4-(trifluoromethoxy)pyridine) 関連製品

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量